molecular formula C26H17Cl2NO8 B14759676 JOE alkyne, 6-isomer

JOE alkyne, 6-isomer

Cat. No.: B14759676
M. Wt: 542.3 g/mol
InChI Key: FITDEERKHNKYNG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of JOE alkyne, 6-isomer typically involves the conjugation of JOE dye with an alkyne group. This is achieved through a copper-catalyzed click chemistry reaction, where the alkyne group is attached to the JOE dye . The reaction conditions usually involve the use of copper(I) catalysts and appropriate solvents such as DMF or DMSO .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as HPLC and stored at -20°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: JOE alkyne, 6-isomer primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient and selective, making it ideal for labeling applications .

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include copper(I) catalysts, azides, and solvents like DMF and DMSO . The reaction conditions typically involve mild temperatures and neutral pH to ensure the stability of the compound .

Major Products Formed: The major products formed from the reactions involving this compound are triazole-linked conjugates. These products are highly stable and fluorescent, making them useful for various labeling applications .

Properties

Molecular Formula

C26H17Cl2NO8

Molecular Weight

542.3 g/mol

IUPAC Name

4',5'-dichloro-3',6'-dihydroxy-2',7'-dimethoxy-1-oxo-N-prop-2-ynylspiro[2-benzofuran-3,9'-xanthene]-5-carboxamide

InChI

InChI=1S/C26H17Cl2NO8/c1-4-7-29-24(32)11-5-6-12-13(8-11)26(37-25(12)33)14-9-16(34-2)20(30)18(27)22(14)36-23-15(26)10-17(35-3)21(31)19(23)28/h1,5-6,8-10,30-31H,7H2,2-3H3,(H,29,32)

InChI Key

FITDEERKHNKYNG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2C(=C1)C3(C4=CC(=C(C(=C4O2)Cl)O)OC)C5=C(C=CC(=C5)C(=O)NCC#C)C(=O)O3)Cl)O

Origin of Product

United States

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